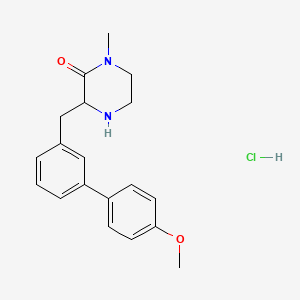
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(4’-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride” can be inferred from its name. It likely contains a biphenyl core with a methoxy group attached to one of the phenyl rings. Attached to this core is a piperazinone group, which is a six-membered ring containing two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4’-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may be soluble in organic solvents .
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity : A study by Aytemir, Septioğlu, and Çalış (2010) explored the synthesis of new derivatives, including those related to the specified compound, for potential anticonvulsant applications. Their research identified compounds with significant activity against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Crystal Structure Analysis : Ullah and Altaf (2014) studied the crystal structures of derivatives structurally related to the compound . This research provides insights into the molecular configuration and potential interactions of such compounds (Ullah & Altaf, 2014).
Synthesis for Pharmacological Evaluation : Wang Xiao-shan (2011) focused on the synthesis of derivatives, including the compound of interest, for further pharmacological evaluation. This study confirms the compound's structure and provides a foundation for potential medical applications (Wang Xiao-shan, 2011).
Antimicrobial Activities : The synthesis and evaluation of derivatives for anticonvulsant and antimicrobial activities were investigated by Aytemir, Çalış, and Özalp (2004). They identified compounds effective against seizures and microbial infections, expanding the potential applications of these derivatives (Aytemir, Çalış, & Özalp, 2004).
HIV-1 Reverse Transcriptase Inhibition : Romero et al. (1994) synthesized analogues of the compound for evaluation as inhibitors of HIV-1 reverse transcriptase, showcasing its potential application in HIV treatment (Romero et al., 1994).
Novel Derivatives Synthesis and Antidepressant Activities : Kumar et al. (2017) synthesized novel derivatives and evaluated their antidepressant activities. This highlights another potential therapeutic application of derivatives related to the compound (Kumar et al., 2017).
Propiedades
IUPAC Name |
3-[[3-(4-methoxyphenyl)phenyl]methyl]-1-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21-11-10-20-18(19(21)22)13-14-4-3-5-16(12-14)15-6-8-17(23-2)9-7-15;/h3-9,12,18,20H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNBJQQWKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



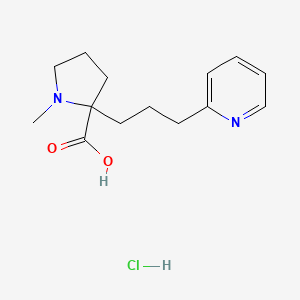
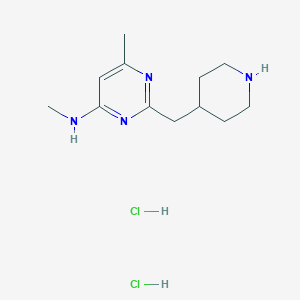
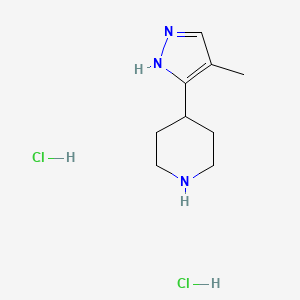
![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)
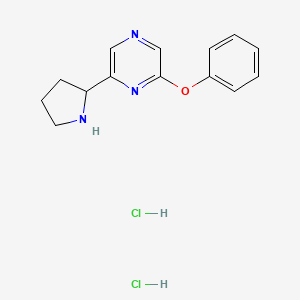
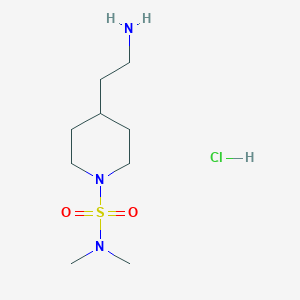
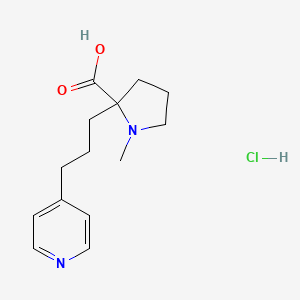
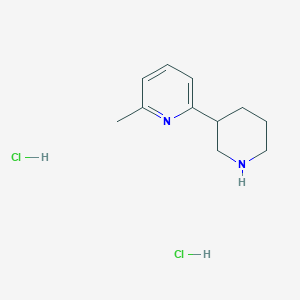
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
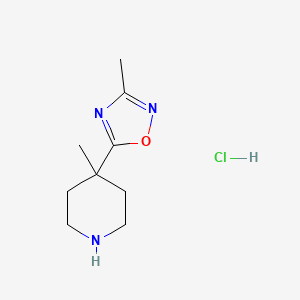
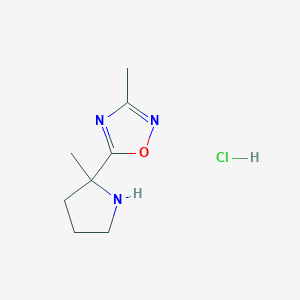
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)